![molecular formula C9H18N2O2 B1291562 Butyl piperazine-1-carboxylate CAS No. 50606-32-1](/img/structure/B1291562.png)
Butyl piperazine-1-carboxylate
Overview
Description
“Butyl piperazine-1-carboxylate” is a derivative of piperazine, which is a cyclic amine commonly used in pharmaceuticals, agrochemicals, and other industrial applications . It has potential applications in a variety of scientific fields.
Synthesis Analysis
The synthesis of “Butyl piperazine-1-carboxylate” involves several steps. For instance, 1-Boc-piperazine can be prepared in 80% yield via solvent-free N-Boc protection catalyzed by iodine .
Molecular Structure Analysis
The molecular structure of “Butyl piperazine-1-carboxylate” has been studied in several researches . For example, research by Mamat et al. (2012) revealed the crystal and molecular structure of a tert-butyl piperazine-carboxylate.
Chemical Reactions Analysis
“Butyl piperazine-1-carboxylate” undergoes various chemical reactions. For instance, 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides . It is also used in the synthesis of indazole DNA gyrase inhibitors .
Physical And Chemical Properties Analysis
“Butyl piperazine-1-carboxylate” is a colorless to brown-yellow liquid . Its molecular weight is 186.25 . The IUPAC name is butyl 1-piperazinecarboxylate .
Scientific Research Applications
Kinase Inhibitors
Butyl piperazine-1-carboxylate: is utilized in the synthesis of kinase inhibitors. These molecules play a crucial role in signal transduction pathways and are targets for cancer therapy due to their involvement in cell growth and proliferation. The piperazine moiety serves as a linker or a structural scaffold that can enhance the pharmacokinetic properties of the kinase inhibitors .
Receptor Modulators
This compound is also integral in creating receptor modulators. Receptor modulators can either inhibit or stimulate receptors in the body, affecting various physiological processes. The flexibility and reactivity of the piperazine ring make it an excellent candidate for developing new modulators with potential therapeutic applications .
Synthetic Methodologies
In process chemistry, Butyl piperazine-1-carboxylate is a key intermediate. It’s involved in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination. These methods are essential for constructing complex molecules, particularly in the pharmaceutical industry .
Antibacterial and Antifungal Agents
Research indicates that derivatives of Butyl piperazine-1-carboxylate exhibit antibacterial and antifungal activities. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms contribute to its interaction with biological macromolecules, enhancing its bioactivity .
Drug Discovery and Design
The compound’s modifiability and solubility make it a valuable building block in drug discovery. It’s used to create a variety of bioactive molecules, including amides, sulphonamides, and imidazolinones, which have shown a wide spectrum of biological activities .
Physicochemical Property Optimization
Lastly, Butyl piperazine-1-carboxylate is used to adjust the physicochemical properties of molecules. Its incorporation into drug molecules can improve solubility, stability, and overall drug-like properties, making it a versatile tool in medicinal chemistry .
Mechanism of Action
Target of Action
Butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine, is a compound useful in organic synthesis . It is an N-Boc protected piperazine It has been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .
Mode of Action
The compound undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a powerful method for forming carbon-nitrogen bonds, which are key in many biological molecules.
Biochemical Pathways
It is known that the compound can be used to synthesize monosubstituted piperazine intermediates . These intermediates can then be incorporated into various bioactive molecules, potentially affecting a wide range of biochemical pathways depending on the final molecule synthesized.
Pharmacokinetics
The compound’s basic center has been associated with poor oral bioavailability
Result of Action
The molecular and cellular effects of Butyl piperazine-1-carboxylate’s action would depend on the specific bioactive molecule that it is incorporated into. For example, when used to synthesize trazodone, a commonly used antidepressant, the resulting molecule can have significant effects on serotonin levels in the brain .
Action Environment
It is known that the compound can undergo degradation with oh radicals , suggesting that it may be sensitive to certain environmental conditions
Safety and Hazards
Future Directions
“Butyl piperazine-1-carboxylate” has potential applications in various fields. For instance, it can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . It also plays a role in the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
properties
IUPAC Name |
butyl piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILAQOYFPLQIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620873 | |
Record name | Butyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl piperazine-1-carboxylate | |
CAS RN |
50606-32-1 | |
Record name | 1-Piperazinecarboxylic acid, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-Butyl piperazine-1-carboxylate in organic synthesis, and can you give an example?
A1: tert-Butyl piperazine-1-carboxylate serves as a versatile building block in organic synthesis, particularly for constructing molecules with piperazine moieties. Its utility stems from the tert-butyloxycarbonyl (BOC) group acting as a protecting group for one of the piperazine nitrogens. This allows for selective reactions at the unprotected nitrogen. A specific example is its application in synthesizing Fluphenazine hydrochloride []. In this process, tert-Butyl piperazine-1-carboxylate reacts with 1-bromo-3-chloropropane, followed by subsequent reactions to introduce the remaining Fluphenazine structural components. Afterward, the BOC protecting group is removed, yielding the final compound.
Q2: How is tert-Butyl piperazine-1-carboxylate utilized in the development of new pesticides?
A3: Researchers utilize tert-Butyl piperazine-1-carboxylate as a starting point to synthesize diverse N-substituted piperazine derivatives, which are then evaluated for their potential as acaricides []. This "intermediate derivatization method" allows for the systematic alteration of the piperazine structure, leading to the discovery of novel compounds with improved activity. One such derivative, compound 12 in the study, exhibited significant acaricidal activity against Tetranychus cinnabarinus (carmine spider mite), surpassing even commercial controls like spirodiclofen and pyridaben in greenhouse tests. This example demonstrates the value of tert-Butyl piperazine-1-carboxylate as a platform for discovering new pesticides.
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